molecular formula C7H7ClN2O B1492478 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine CAS No. 1260671-77-9

4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No. B1492478
CAS RN: 1260671-77-9
M. Wt: 170.59 g/mol
InChI Key: ACUGWSSBFUSLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound with the CAS Number: 1260671-77-9 . It has a molecular weight of 170.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O/c8-7-5-3-11-2-1-6 (5)9-4-10-7/h4H,1-3H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazolo[3,4-d]pyrimidines, including structures related to 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, are potent protein kinase inhibitors with promising antitumor activity. A study presented a synthesis procedure for pyrazolo[3,4-d]pyrimidine prodrugs with improved aqueous solubility and pharmacokinetic properties, enhancing their therapeutic potential against glioblastoma (Vignaroli et al., 2017).
  • Another research effort focused on the chemical synthesis of 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides, revealing their potential for antitumor activity. Modifications at certain positions significantly influenced their biological activity (Bhat et al., 1981).

Biological Activities and Applications

  • Pyrazolo[3,4-d]pyrimidines have been explored for their antiproliferative and proapoptotic effects on cancer cells by inhibiting the phosphorylation of Src. This inhibition is crucial for blocking cancer cell growth and inducing apoptosis, making these compounds valuable in cancer research (Carraro et al., 2006).
  • In a study focusing on antimicrobial and anti-biofilm agents, novel pyrano[2,3-d]pyrimidines were synthesized and showed effectiveness against both bacterial and Candida strains, highlighting their potential in addressing microbial resistance and biofilm-related issues (Suresh et al., 2015).
  • Pyrazolo[3,4-d]pyrimidines were also investigated for their anticorrosion performance on copper, showcasing their application beyond biological activities. These inhibitors demonstrated significant efficacy in protecting copper surfaces against corrosion in acidic environments, further expanding the utility of these compounds (Xu et al., 2018).

Drug Delivery and Pharmacokinetics

  • Efforts to improve the solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines have led to the development of albumin nanoparticles and liposomes. These nanosystems enhanced the bioavailability of these compounds, indicating a promising strategy for advancing their clinical application (Vignaroli et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGWSSBFUSLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Reactant of Route 3
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Reactant of Route 6
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.